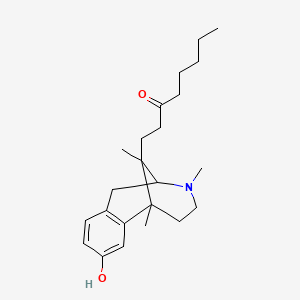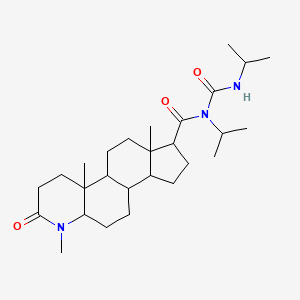
Leminoprazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leminoprazole is a proton pump inhibitor (PPI) that is primarily used to reduce gastric acid secretion. It is known for its dual action of inhibiting gastric acid secretion and protecting gastric mucosal cells. This compound has been studied for its potential therapeutic applications in treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).
Preparation Methods
Synthetic Routes and Reaction Conditions: Leminoprazole can be synthesized through several chemical routes. One common method involves the condensation of 2-(dimethylamino)benzyl chloride with 2-mercaptobenzimidazole in the presence of sodium bicarbonate in ethanol. This reaction produces 2-[2-(dimethylamino)benzylthio]benzimidazole, which is then oxidized using m-chloroperbenzoic acid in a chloroform-methanol mixture .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Leminoprazole undergoes various chemical reactions, including:
Oxidation: The oxidation of the thioether group to a sulfoxide is a key step in its synthesis.
Substitution: The initial condensation reaction involves nucleophilic substitution.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperbenzoic acid is commonly used for oxidation.
Solvents: Ethanol, chloroform, and methanol are frequently used solvents in the synthesis process.
Major Products Formed: The primary product formed from these reactions is 2-[2-(dimethylamino)benzylsulfinyl]benzimidazole, which is the active form of this compound.
Scientific Research Applications
Leminoprazole has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound in studies of proton pump inhibitors and their mechanisms.
Industry: In the pharmaceutical industry, this compound is used in the formulation of medications aimed at treating acid-related disorders.
Mechanism of Action
Leminoprazole exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, located in the gastric parietal cells. This inhibition prevents the final step of gastric acid production, thereby reducing acid secretion. Additionally, this compound has been shown to stimulate the synthesis of gastric mucus, which further protects the gastric lining .
Comparison with Similar Compounds
Omeprazole: Another widely used PPI with a similar mechanism of action but without the mucus-stimulating effect.
Esomeprazole: The S-isomer of omeprazole, known for its higher bioavailability.
Lansoprazole: A PPI with a similar mechanism but different pharmacokinetic properties.
Leminoprazole’s unique combination of acid inhibition and mucosal protection makes it a valuable compound in the treatment of acid-related disorders.
Properties
CAS No. |
177541-00-3 |
|---|---|
Molecular Formula |
C19H23N3OS |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfinylmethyl)-N-methyl-N-(2-methylpropyl)aniline |
InChI |
InChI=1S/C19H23N3OS/c1-14(2)12-22(3)18-11-7-4-8-15(18)13-24(23)19-20-16-9-5-6-10-17(16)21-19/h4-11,14H,12-13H2,1-3H3,(H,20,21) |
InChI Key |
PSIREIZGKQBEEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Fluoro-phenyl)-5-pyridin-4-yl-oxazol-2-yl]-1-methyl-piperidin-4-ol](/img/structure/B10782193.png)






![4-(2-Ethylsulfinylpyridin-3-yl)-1-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenylmethyl)piperidin-4-ol](/img/structure/B10782237.png)





![I+/--[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol](/img/structure/B10782273.png)
